8-Bromo-2-naphthoic Acid
Overview
Description
8-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2 It is a derivative of naphthoic acid, where a bromine atom is substituted at the 8th position of the naphthalene ring
Mechanism of Action
Target of Action
The compound is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that its targets and their roles are still under investigation.
Biochemical Pathways
8-Bromo-2-naphthoic Acid may potentially be involved in the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and substituted naphthalenes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of bromine and a suitable solvent like acetic acid or dichloromethane can facilitate the bromination process. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-naphthoic acid or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 8-amino-2-naphthoic acid when using ammonia.
Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.
Reduction Reactions: Products include 2-naphthoic acid or other reduced forms.
Scientific Research Applications
8-Bromo-2-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 6-Bromo-2-naphthoic acid
- 1-Bromo-2-naphthoic acid
- Methyl 6-bromo-2-naphthoate
Comparison: 8-Bromo-2-naphthoic acid is unique due to the specific position of the bromine atom, which influences its reactivity and applications. Compared to 6-Bromo-2-naphthoic acid and 1-Bromo-2-naphthoic acid, the 8-position substitution offers distinct steric and electronic effects, making it suitable for different synthetic pathways and applications. Methyl 6-bromo-2-naphthoate, being an ester derivative, has different solubility and reactivity profiles, making it useful in specific contexts where ester functionality is required.
Properties
IUPAC Name |
8-bromonaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZECRBGYWGJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-21-0 | |
Record name | 8-bromonaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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